N-(4-ethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-3-16-4-8-18(9-5-16)25-22(28)15-30-23-21-14-20(26-27(21)13-12-24-23)17-6-10-19(29-2)11-7-17/h4-14H,3,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQMANKGLNODJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide, with the CAS number 1021229-06-0 and a molecular weight of approximately 418.5 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazolo[1,5-a]pyrazin ring, an acetamide moiety, and a sulfanyl group. Its molecular formula is CHNOS. The presence of these functional groups suggests that it may exhibit diverse biological activities due to its ability to interact with various biological targets.
Anticancer Potential
Preliminary studies indicate that this compound may act as an inhibitor of certain protein kinases, which are critical in cancer cell signaling pathways. In particular, its potential applications in cancer therapy stem from its ability to modulate kinase activity associated with tumor growth and proliferation.
In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this one have shown promising results in inhibiting the proliferation of human cancer cells such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia) .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Inhibition of CDK2 |
| K-562 | 15 | Inhibition of Abl kinase |
Molecular docking studies suggest that this compound can effectively bind to specific kinase domains. This binding may lead to the inhibition of enzymatic activity or modulation of signaling pathways involved in cell cycle regulation and apoptosis .
The compound's unique structural features enhance its binding affinity to target proteins, potentially leading to selective inhibition of aberrant signaling pathways in cancer cells.
Case Studies and Research Findings
Research has highlighted the importance of structural modifications in enhancing the biological activity of pyrazolo derivatives. For instance, studies on related compounds have shown that the introduction of specific substituents can significantly alter their potency and selectivity against various targets .
In one study, derivatives with similar scaffolds were evaluated for their anticancer properties, revealing that modifications could lead to increased efficacy against specific cancer types while reducing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
